Compound Description: MK-8033 is a dual c-Met/Ron inhibitor under investigation as a treatment for cancer. It is the first documented example of a specific protein kinase inhibitor with preferential binding to the activated kinase conformation. [] MK-8033 demonstrated full tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. []
Relevance: Although MK-8033 differs significantly in its core structure from 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide, both compounds share a 1-methyl-1H-pyrazol-4-yl moiety and a pyridin-ylmethyl group. These shared features suggest potential similarities in their binding properties and interactions with biological targets.
Compound Description: Analog 24 is an aminopyrazole compound that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It has been shown to reduce Mcl-1 levels in a concentration-dependent manner and sensitize pancreatic cancer cell lines to the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax. []
Relevance: Analog 24 and 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide both belong to the aminopyrazole class of compounds. They both contain a pyrazole ring directly linked to an amide group, suggesting potential similarities in their chemical properties and potential biological activities.
Compound Description: CyPPA is a known positive modulator of KCa2 channels. [] Modifications to its cyclohexane moiety, particularly halogen decoration at specific positions, led to analogs with enhanced potency and retained KCa2.2a/KCa2.3 subtype selectivity. []
Relevance: While the overall structures are different, both CyPPA and 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide contain a 3,5-dimethyl-1H-pyrazol-1-yl group. This common structural element could potentially contribute to similar binding interactions or pharmacological properties.
Compound Description: SANT-1 is a Smoothened receptor (Smo) antagonist that binds in a manner consistent with allosteric modulation. [] It fully inhibits 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.5)-induced Hh pathway activation. []
Relevance: SANT-1 features a 3,5-dimethyl-1H-pyrazol-4-yl moiety, which is a structural element also present in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide. This shared substructure might indicate potential overlapping interactions with certain biological targets, even though their overall structures and pharmacological profiles differ.
Papaverine [1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline] and MP-10 [2-{[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline]
Compound Description: Papaverine and MP-10 are both dual cAMP and cGMP phosphodiesterase 10A (PDE10A) inhibitors. [] They have demonstrated activity in a range of antipsychotic models, suggesting potential as novel treatments for schizophrenia. []
Relevance: While papaverine does not share obvious structural similarities with 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide, MP-10 contains a 1-methyl-1H-pyrazol group within its structure. This shared feature, although positioned differently within the molecules, highlights a potential common element for interacting with PDE10A.
Compound Description: TRAM-34 is a selective blocker of intermediate conductance calcium-activated potassium channels (IKCa). [] It has been shown to inhibit bradykinin-induced vasodilation in human mesenteric artery. []
Relevance: Both TRAM-34 and 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide share the 1H-pyrazole scaffold. This suggests a potential common pharmacophore related to their interaction with potassium channels, although their specific binding sites and effects may differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.